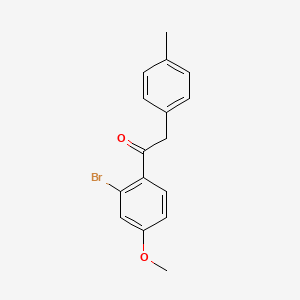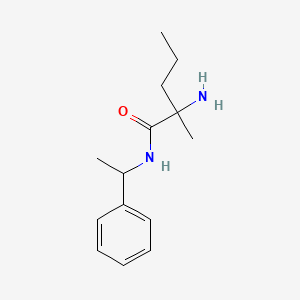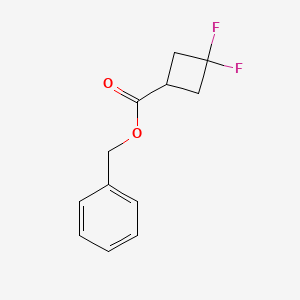![molecular formula C10H10ClN3O B1374179 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol CAS No. 1343597-11-4](/img/structure/B1374179.png)
1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol
Übersicht
Beschreibung
The compound “1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol” is a derivative of 1,2,4-triazole . It’s a part of a class of compounds that have shown promising anticancer properties . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol”, involves various techniques. The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular formula of “1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol” is C16H13Cl2N3O2 . The average mass is 350.199 Da and the monoisotopic mass is 349.038483 Da .Chemical Reactions Analysis
The 1,2,4-triazole derivatives, including “1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol”, have shown promising cytotoxic activity against various human cancer cell lines . The cytotoxic activities of the synthesized compounds were evaluated using the MTT assay .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
1,2,4-Triazole derivatives have been extensively studied for their antibacterial properties . They are known to exhibit significant activity against a variety of bacterial strains, including drug-resistant ones . The triazole ring can act as a bioisostere for the amide bond in peptides, making it a valuable tool in the design of new antibacterial drugs to combat resistance.
Anticancer Agents
Research has shown that 1,2,4-triazole derivatives can be potent anticancer agents . They have been evaluated against various human cancer cell lines, and some derivatives have demonstrated promising cytotoxic activities . These compounds can interact with different targets in cancer cells, leading to cell death and inhibition of proliferation.
Agricultural Fungicides
The triazole ring is a key component in the synthesis of agricultural fungicides . Compounds containing this moiety have been used to create effective treatments against crop diseases, contributing to the protection of food resources .
Antiproliferative Agents
Some 1,2,4-triazole derivatives have been identified to have antiproliferative effects against certain types of cancer cells, such as human acute myeloid leukemia (AML) cells . This application is particularly important in the search for new therapeutic options for hard-to-treat cancers.
Cytotoxicity Studies
The cytotoxic activities of 1,2,4-triazole hybrids have been assessed against tumor cell lines, providing valuable information for the development of new chemotherapeutic drugs . These studies help in understanding the selectivity and potency of these compounds against cancerous cells.
Safety and Hazards
Zukünftige Richtungen
The 1,2,4-triazole derivatives, including “1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol”, have shown promising anticancer properties . This suggests that these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Wirkmechanismus
Target of Action
They have been found in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Mode of Action
1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . These interactions can lead to changes in the function of the target, which can result in therapeutic effects.
Biochemical Pathways
It is known that 1,2,4-triazole derivatives have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that these compounds may affect a variety of biochemical pathways.
Result of Action
It is known that some 1,2,4-triazole hybrids exhibited potent inhibitory activities against mcf-7 and hct-116 cancer cell lines . This suggests that the compound may have similar effects.
Eigenschaften
IUPAC Name |
1-[2-chloro-4-(1,2,4-triazol-1-yl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-7(15)9-3-2-8(4-10(9)11)14-6-12-5-13-14/h2-7,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZYVSKVEUOIND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)N2C=NC=N2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B1374096.png)

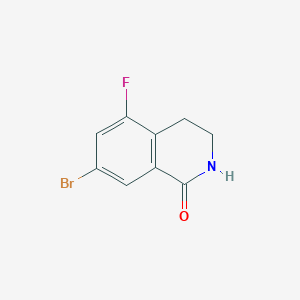
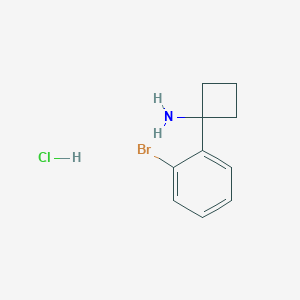
![4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol](/img/structure/B1374105.png)
![2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid](/img/structure/B1374106.png)


